Z-Phe-Leu-OH
Overview
Description
Z-Phe-Leu-OH, also known as N-CBZ-phenylalanylleucine, is a dipeptide compound that serves as a substrate for carboxypeptidase Y. It is commonly used in biochemical assays to determine peptidase activity. The compound has a molecular formula of C23H28N2O5 and a molecular weight of 412.48 g/mol .
Biochemical Analysis
Biochemical Properties
Z-Phe-Leu-OH interacts with the enzyme carboxypeptidase Y . The nature of this interaction involves the compound serving as a substrate for the enzyme, which is crucial for determining peptidase activity .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its interaction with carboxypeptidase Y
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with carboxypeptidase Y . It serves as a substrate for this enzyme, contributing to the determination of peptidase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of carboxypeptidase Y
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-Leu-OH typically involves the coupling of N-CBZ-phenylalanine with leucine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides by automating the repetitive steps of SPPS. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-Phe-Leu-OH undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is particularly known for its role as a substrate in enzymatic reactions involving carboxypeptidases .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis of this compound by carboxypeptidase Y results in the cleavage of the peptide bond, releasing phenylalanine and leucine.
Oxidation: Oxidative conditions can modify the aromatic ring of phenylalanine, leading to the formation of hydroxylated derivatives.
Reduction: Reductive conditions can be used to remove the N-CBZ protecting group, yielding free phenylalanylleucine.
Major Products Formed
The major products formed from the hydrolysis of this compound are phenylalanine and leucine. Oxidative and reductive reactions can yield various derivatives depending on the specific conditions used .
Scientific Research Applications
Z-Phe-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate in studies of peptide synthesis and enzymatic activity.
Biology: The compound is employed in assays to measure the activity of carboxypeptidases and other peptidases.
Medicine: this compound is used in the development of enzyme inhibitors and in studies of protein degradation pathways.
Industry: The compound is utilized in the production of peptide-based drugs and in the characterization of enzyme activity in various industrial processes
Mechanism of Action
Z-Phe-Leu-OH exerts its effects primarily through its interaction with carboxypeptidase Y. The enzyme recognizes the peptide bond between phenylalanine and leucine and catalyzes its hydrolysis. This reaction involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site. The cleavage of the peptide bond results in the release of free amino acids .
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Ala-OH: Another dipeptide substrate used in enzymatic assays.
Z-Leu-Phe-Gln-H: A tripeptide with similar applications in enzyme characterization.
Phe-Phe: A dipeptide known for its role in peptide self-assembly and nanomedicine
Uniqueness
Z-Phe-Leu-OH is unique in its specific interaction with carboxypeptidase Y, making it a valuable tool for studying this enzyme’s activity. Its well-defined structure and reactivity also make it a preferred substrate in various biochemical assays .
Properties
IUPAC Name |
4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOXOGVHBFUSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318681 | |
Record name | Z-Phe-Leu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4313-73-9 | |
Record name | NSC334018 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-Phe-Leu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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